molecular formula C11H12N2O3 B12098885 Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B12098885
M. Wt: 220.22 g/mol
InChI Key: TZJLNCGHXNGBEE-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H12N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by methoxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in medicinal chemistry .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-4-5-12-10(15-2)9(7)13-8/h4-6,13H,3H2,1-2H3

InChI Key

TZJLNCGHXNGBEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC=C2)OC

Origin of Product

United States

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